molecular formula C21H27N3O2 B6636650 Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone

Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone

Cat. No. B6636650
M. Wt: 353.5 g/mol
InChI Key: CIOKTVNWQBXYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone, commonly known as AZD4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of transmembrane receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Overexpression or mutations in FGFRs have been associated with various cancers, making them an attractive target for cancer therapy.

Mechanism of Action

AZD4547 selectively binds to and inhibits Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone tyrosine kinases, thereby blocking downstream signaling pathways involved in cell growth and survival. This leads to the inhibition of tumor cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
AZD4547 has been shown to have a potent inhibitory effect on Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells. In addition, AZD4547 has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using AZD4547 in lab experiments is its specificity for Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanones, making it a valuable tool for studying the role of Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone signaling in cancer biology. However, one limitation of using AZD4547 is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

Future research directions for AZD4547 include exploring its potential in combination therapies with other anti-cancer agents, as well as identifying biomarkers that can predict response to AZD4547 treatment. In addition, further studies are needed to evaluate the safety and efficacy of AZD4547 in larger patient populations, as well as in different cancer types.

Synthesis Methods

The synthesis of AZD4547 involves a multi-step process, starting from commercially available starting materials. The synthesis begins with the preparation of 2-(2-(2-methoxyphenyl)ethylamino)pyridine-4-carboxamide, which is then reacted with 1-azepanamine to form the desired product.

Scientific Research Applications

AZD4547 has been extensively studied for its potential in cancer therapy. Preclinical studies have shown that AZD4547 inhibits tumor growth in various cancer types, including breast, lung, gastric, and bladder cancers. Clinical trials have also been conducted to evaluate the safety and efficacy of AZD4547 in cancer patients. Results from these trials have shown promising anti-tumor activity in patients with Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone-altered tumors.

properties

IUPAC Name

azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-26-19-9-5-4-8-17(19)10-12-22-20-16-18(11-13-23-20)21(25)24-14-6-2-3-7-15-24/h4-5,8-9,11,13,16H,2-3,6-7,10,12,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOKTVNWQBXYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC2=NC=CC(=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.